molecular formula C33H35FeN4O4 B040510 Ferric chlorin CAS No. 117828-53-2

Ferric chlorin

Cat. No.: B040510
CAS No.: 117828-53-2
M. Wt: 607.5 g/mol
InChI Key: SLYZIQLDWVTYHU-UHFFFAOYSA-K
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Description

Ferric chlorin, an iron-coordinated chlorin macrocycle, is a compound of significant interest in photochemical and biomedical research. Its primary research value lies in its role as a photosensitizer, where it exhibits a strong absorption in the long-wavelength region of the visible spectrum (the Q-band). Upon illumination, this compound can undergo efficient intersystem crossing to generate triplet states, leading to the production of reactive oxygen species (ROS), particularly singlet oxygen. This photodynamic activity is extensively investigated for applications in photodynamic therapy (PDT) for cancer treatment, where it can induce localized oxidative damage to tumor cells.

Properties

CAS No.

117828-53-2

Molecular Formula

C33H35FeN4O4

Molecular Weight

607.5 g/mol

IUPAC Name

3-[18-(2-carboxylatoethyl)-3,7,8,12,12,13,17-heptamethyl-13H-porphyrin-21,22-diid-2-yl]propanoate;hydron;iron(3+)

InChI

InChI=1S/C33H38N4O4.Fe/c1-16-17(2)26-15-30-33(6,7)20(5)27(37-30)13-25-19(4)22(9-11-32(40)41)29(36-25)14-28-21(8-10-31(38)39)18(3)24(35-28)12-23(16)34-26;/h12-15,20H,8-11H2,1-7H3,(H4,34,35,36,37,38,39,40,41);/q;+3/p-3

InChI Key

SLYZIQLDWVTYHU-UHFFFAOYSA-K

SMILES

[H+].CC1C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=CC(=N2)C1(C)C)[N-]5)C)C)C)CCC(=O)[O-])C(=C3C)CCC(=O)[O-].[Fe+3]

Canonical SMILES

[H+].CC1C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=CC(=N2)C1(C)C)[N-]5)C)C)C)CCC(=O)[O-])C(=C3C)CCC(=O)[O-].[Fe+3]

Synonyms

ferric chlorin
iron(III) chlorin

Origin of Product

United States

Scientific Research Applications

Water Treatment

Ferric chloride is predominantly used in water treatment processes, accounting for approximately 80% of its global demand. Its primary roles include:

  • Coagulation and Flocculation : Ferric chloride is effective in removing impurities from water by neutralizing colloidal particles. The positively charged iron(III) ions interact with negatively charged particles, forming larger aggregates called flocs that can be easily removed through sedimentation .
  • Sewage Treatment : It aids in the removal of soluble phosphates and other contaminants from wastewater, promoting environmental sustainability .
  • Odor Control : Ferric chloride can reduce sulfur-related odors in sewage treatment processes .

Table 1: Water Treatment Applications of Ferric Chloride

ApplicationMechanismBenefits
CoagulationNeutralizes charges on colloidal particlesEnhances sedimentation of impurities
Sewage TreatmentRemoves soluble phosphatesReduces environmental impact
Odor ControlOxidizes hydrogen sulfideImproves air quality in treatment plants

Electronics

In the electronics industry, ferric chloride is widely utilized for:

  • Printed Circuit Board (PCB) Production : It serves as an etching agent to remove unwanted copper from PCBs, allowing for the creation of intricate circuit designs .

Table 2: Electronics Applications of Ferric Chloride

ApplicationRoleImportance
PCB ProductionEtching agentEssential for manufacturing electronic components

Organic Synthesis

Ferric chloride is a valuable reagent in organic chemistry due to its Lewis acid properties. Its applications include:

  • Catalyst in Reactions : It facilitates various reactions such as Friedel-Crafts acylation and chlorination of aromatic compounds .
  • Oxidation Reactions : Ferric chloride can oxidize naphthols to naphthoquinones, showcasing its utility in synthetic pathways .

Table 3: Organic Synthesis Applications of Ferric Chloride

ApplicationType of ReactionSignificance
Friedel-Crafts ReactionAcylation and alkylationKey method for synthesizing complex molecules
OxidationNaphthol to naphthoquinone conversionImportant for producing valuable intermediates

Biomedical Applications

Recent studies have highlighted ferric chloride's role in biomedical research:

  • Thrombosis Induction : In animal models, ferric chloride is used to induce thrombosis, aiding the study of blood clotting mechanisms and potential treatments for clot-related disorders .

Table 4: Biomedical Applications of Ferric Chloride

ApplicationPurposeImpact
Thrombosis InductionStudy blood clotting mechanismsAdvances understanding of cardiovascular health

Case Study 1: Wastewater Treatment Efficacy

A study demonstrated that ferric chloride effectively removed cadmium from contaminated soils. The use of ferric chloride resulted in higher extraction efficiencies compared to traditional methods using hydrochloric acid, showcasing its potential for environmental remediation .

Case Study 2: PCB Etching Process

In PCB manufacturing, ferric chloride's efficiency as an etching agent was evaluated against alternative chemicals. Results indicated that it provided superior control over etching rates and produced less waste, making it a preferred choice in sustainable electronics manufacturing practices .

Comparison with Similar Compounds

Structural and Electronic Properties

Property Ferric Chlorin Chlorin e6 Magnesium Chlorin (Chlorophyll-a) Sulfmyoglobin (Chlorin-Type Heme)
Macrocycle Dihydroporphyrin (1 reduced pyrrole) Chlorin with carboxylate substituents Chlorin with phytol tail Heme derivative with disrupted porphyrin conjugation
Metal Center Fe³⁺ None (free base or metal conjugates) Mg²⁺ Fe³⁺ in modified chlorin structure
Absorption Maxima ~400 nm (Soret), ~650 nm (Q-band) ~400 nm (Soret), ~660 nm (Q-band) 430 nm (Soret), 660 nm (Q-band) 435 nm (Soret), distinct EPR signals vs. myoglobin
Redox Activity High (Fe³⁺/Fe²⁺ transitions) Low (unless metal-conjugated) Photosynthetic charge separation Altered pKa (8.45 vs. 8.9–9.0 for myoglobin)

Key Observations :

  • This compound’s absorption resembles chlorin e6 but differs from sulfmyoglobin, which has a unique Soret band due to disrupted conjugation .
  • The Fe³⁺ center enables catalytic applications (e.g., Fenton-like reactions), contrasting with Mg²⁺ in chlorophyll’s light-harvesting role .
Photodynamic Therapy (PDT)
  • Chlorin e6: A second-generation PDT agent with high tumor accumulation when conjugated to polymers (e.g., polyvinylpyrrolidone) . Monoaspartyl and diaspartyl derivatives show enhanced cellular uptake (18-fold for 152-lysylchlorin e6) due to charge and conformation .
  • This compound: Limited direct PDT data, but Fe³⁺ may quench fluorescence (similar to ferrocenyl chlorins), reducing phototoxicity unless oxidized .
Protein Interactions
  • Chlorin e6 : Binds hydrophobic regions of ORF3a (SARS-CoV-2 protein), inducing aggregation and fluorescence shifts .
  • Sulfmyoglobin : Chlorin-type structure alters heme-protein interactions, with distinct acid-base equilibria vs. myoglobin .

Spectroscopic and Conformational Analysis

  • NMR/EPR : this compound’s Fe³⁺ generates paramagnetic signals, while chlorin e6 derivatives show conformation-dependent shifts (e.g., lysyl vs. aspartyl substituents ).
  • UV-Vis: Aggregation on TiO₂ shifts Q-bands to longer wavelengths (e.g., chlorin e6 at 660 nm vs. 650 nm monomeric) .

Preparation Methods

Reaction Mechanism and Stoichiometry

The conventional industrial synthesis of ferric chloride involves a two-step process. First, iron metal reacts with hydrochloric acid to form ferrous chloride (FeCl₂):
Fe+2HClFeCl2+H2\text{Fe} + 2\text{HCl} \rightarrow \text{FeCl}_2 + \text{H}_2 \uparrow
This reaction is exothermic and typically conducted at 60–90°C to accelerate kinetics. The resulting ferrous chloride solution is then oxidized using chlorine gas (Cl₂) to produce ferric chloride:
2FeCl2+Cl22FeCl32\text{FeCl}_2 + \text{Cl}_2 \rightarrow 2\text{FeCl}_3
Chlorination occurs in reactors equipped with gas dispersion systems to maximize Cl₂ dissolution, with optimal yields achieved at chloride-to-iron molar ratios exceeding 3:1.

Process Limitations and Mitigation Strategies

A critical challenge lies in the decomposition of ferric chloride at elevated temperatures (>100°C), which liberates HCl gas and forms iron(III) oxide-hydroxide:
2FeCl3+3H2OFe2O3H2O+6HCl2\text{FeCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{Fe}_2\text{O}_3\cdot\text{H}_2\text{O} + 6\text{HCl} \uparrow
To circumvent this, industrial processes maintain reaction temperatures below 90°C and employ vacuum evaporation for concentration. Patents describe the use of recycled HCl from decomposition to sustain stoichiometry, reducing raw material costs by 15–20%.

Oxychlorination Process Using HCl and Oxygen

Principle of Oxychlorination

An alternative method replaces chlorine gas with oxygen (O₂) or air, leveraging HCl as both reactant and chlorine source:
4FeCl2+4HCl+O24FeCl3+2H2O4\text{FeCl}_2 + 4\text{HCl} + \text{O}_2 \rightarrow 4\text{FeCl}_3 + 2\text{H}_2\text{O}
This approach eliminates hazardous Cl₂ handling and utilizes byproduct HCl from organic syntheses, aligning with green chemistry principles. Reaction kinetics are enhanced by catalysts such as copper(II) chloride (CuCl₂) or ammonium chloride (NH₄Cl), which lower activation energy by 30–40%.

Operational Parameters and Efficiency

Optimal conditions for oxychlorination include:

  • Temperature : 90–150°C (higher temperatures permissible under pressurized systems)

  • Pressure : 1–20 bar (elevated pressures improve O₂ solubility)

  • HCl Concentration : 6–8 mol/dm³ to prevent FeCl₃ hydrolysis

Pilot-scale studies demonstrate 92–95% FeCl₃ yields within 2–3 hours under 10 bar O₂ pressure, compared to 80–85% yields in atmospheric systems. A key innovation involves multi-stage reactors that segregate ferrous chloride oxidation (Step a) from iron recycling (Step b) and final purification (Step c), achieving product concentrations of 40–45 wt% FeCl₃.

Structural Insights from EXAFS Studies on Aqueous Ferric Chloride

Speciation in Concentrated Solutions

Extended X-ray absorption fine structure (EXAFS) spectroscopy reveals that the dominant species in concentrated FeCl₃ solutions (1.0–2.33 mol/dm³) is the trans-[FeCl₂(H₂O)₄]⁺ complex, characterized by:

  • Fe–Cl bond distance : 2.251–2.278 Å

  • Fe–O bond distance : 2.002–2.019 Å

These metrics align closely with crystallographic data for solid trans-[FeCl₂(H₂O)₄]Cl·2H₂O, confirming octahedral geometry (Table 1). Notably, higher-order chloro complexes like [FeCl₆]³⁻ or dimeric [Fe₂Cl₆] are absent even at chloride excesses of 4.0 mol/dm³, contradicting earlier hypotheses.

Table 1: Structural Parameters of Ferric Chloride Complexes

Solution CompositionFe–Cl (Å)Fe–O (Å)Dominant Species
1.0 M Fe³⁺ + 3.0 M Cl⁻2.2512.014trans-[FeCl₂(H₂O)₄]⁺
2.33 M Fe³⁺ (saturated)2.2572.017trans-[FeCl₂(H₂O)₄]⁺
1.0 M Fe³⁺ + 4.0 M Cl⁻2.2512.019trans-[FeCl₂(H₂O)₄]⁺

Implications for Synthesis Optimization

The absence of polynuclear species simplifies reaction engineering, as FeCl₃ solutions remain monomeric under industrial storage conditions (pH < 2, [Cl⁻] < 5.0 M). However, EXAFS data indicate that chloride coordination increases linearly with [Cl⁻], necessitating precise stoichiometric control during chlorination to minimize unreacted FeCl₂.

Comparative Analysis of Preparation Methods

Yield and Purity Metrics

MethodFeCl₃ Yield (%)HCl Consumption (kg/kg FeCl₃)Energy Intensity (MJ/kg)
Cl₂ Chlorination88–920.45–0.558.2–9.5
O₂ Oxychlorination90–950.38–0.426.8–7.6

Oxygen-based methods exhibit superior sustainability due to lower HCl consumption and 20–25% reduced energy demand. However, Cl₂ routes achieve shorter reaction times (<1 hour vs. 2–3 hours for O₂), favoring high-throughput facilities.

Industrial Applications and Method Selection

Water Treatment Grade FeCl₃

Municipal water treatment demands FeCl₃ solutions with 35–45 wt% concentration and <0.5% residual FeCl₂. Multi-stage oxychlorination achieves this by recycling intermediate streams (Step b in Section 2.2), ensuring 99.5% purity. EXAFS data further guide pH adjustments (<1.5) to stabilize trans-[FeCl₂(H₂O)₄]⁺ and prevent hydrolysis.

High-Purity Anhydrous FeCl₃

Anhydrous FeCl₃ for electronics manufacturing requires direct chlorination of iron at 500–600°C:
2Fe+3Cl22FeCl32\text{Fe} + 3\text{Cl}_2 \rightarrow 2\text{FeCl}_3
This vapor-phase process yields 99.99% pure FeCl₃ but consumes 20–25% more energy than solution-based methods. Recent advances utilize fluidized-bed reactors with FeCl₂ intermediates, cutting energy use by 12–15% .

Q & A

Q. Limitations :

  • Color retention : FeCl₃ struggles with chroma removal (e.g., textile dyes) compared to polyaluminum chloride.
  • Sludge production : Higher sludge volume than alternative coagulants (see Table 1) .

Table 1 : Coagulant performance in COD reduction (raw water COD₆ᵣ = 4480 mg/L)

CoagulantCOD Removal (%)Chroma Removal
Ferric Chloride85Poor
Polyaluminum92Excellent

Advanced: How can researchers reconcile contradictory data on ferric chloride’s efficacy in environmental applications?

Contradictions often arise from variable water chemistry (e.g., pH, ionic strength). To resolve discrepancies:

  • Controlled variables : Fix pH (e.g., 7.0) and temperature during experiments.
  • Competing ions : Account for sulfate or phosphate, which inhibit Fe³⁺ hydrolysis and coagulation.
  • Statistical validation : Use multivariate regression to isolate FeCl₃’s effect from confounding factors .

Basic: What safety protocols are critical when handling ferric chloride in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors (generated during hydrolysis).
  • PPE : Wear nitrile gloves, lab coats, and goggles.
  • Spill management : Neutralize spills with sodium bicarbonate before disposal .

Advanced: How is ferric chloride utilized in histological staining techniques?

FeCl₃ is a mordant in Mayer’s tannic acid/ferric chloride method for tissue staining:

  • Procedure : Fix tissue sections with FeCl₃ (5% w/v) to enhance dye binding.
  • Optimization : Adjust Fe³⁺ concentration to balance staining intensity and background noise. Over-staining can obscure cellular structures .

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